molecular formula C9H19NO2 B13566694 Methyl 3-amino-3,5-dimethylhexanoate

Methyl 3-amino-3,5-dimethylhexanoate

Cat. No.: B13566694
M. Wt: 173.25 g/mol
InChI Key: ZYARMYNZIQKAIX-UHFFFAOYSA-N
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Description

Methyl 3-amino-3,5-dimethylhexanoate is an organic compound with the molecular formula C9H19NO2 It is characterized by the presence of an ester group and a primary amine group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-3,5-dimethylhexanoate typically involves the esterification of 3-amino-3,5-dimethylhexanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-amino-3,5-dimethylhexanoic acid+methanolacid catalystmethyl 3-amino-3,5-dimethylhexanoate+water\text{3-amino-3,5-dimethylhexanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-amino-3,5-dimethylhexanoic acid+methanolacid catalyst​methyl 3-amino-3,5-dimethylhexanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3,5-dimethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-3,5-dimethylhexanol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3,5-dimethylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-3,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active amine compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3,5-dimethylpentanoate
  • Methyl 3-amino-3,5-dimethylheptanoate
  • Methyl 3-amino-3,5-dimethylbutanoate

Uniqueness

Methyl 3-amino-3,5-dimethylhexanoate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

methyl 3-amino-3,5-dimethylhexanoate

InChI

InChI=1S/C9H19NO2/c1-7(2)5-9(3,10)6-8(11)12-4/h7H,5-6,10H2,1-4H3

InChI Key

ZYARMYNZIQKAIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CC(=O)OC)N

Origin of Product

United States

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